N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine
Description
Properties
Molecular Formula |
C13H17F3N2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)7-9-18-12-2-1-8-17-12/h3-6,12,17-18H,1-2,7-9H2 |
InChI Key |
IKSGBXBRRZTCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)NCCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-(4-Trifluoromethylphenyl)ethyl Intermediate
This intermediate is generally prepared by reduction or functional group transformation starting from 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)phenylacetic acid derivatives. Common reagents include:
- Reducing agents: Lithium aluminum hydride (LiAlH4) or borane complexes for converting carboxylic acids or esters to alcohols or amines,
- Oxidizing agents: Potassium permanganate for controlled oxidation steps if needed.
Formation of Pyrrolidin-2-amine Moiety
The pyrrolidine ring can be introduced by:
Coupling Reaction to Form N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine
The key step involves coupling the pyrrolidin-2-amine with the 2-(4-trifluoromethylphenyl)ethyl moiety. Methods include:
- Reductive amination: Reacting the pyrrolidine amine with 4-(trifluoromethyl)phenylacetaldehyde or its derivatives in the presence of reducing agents such as sodium triacetoxyborohydride or BH3-Me2S to form the secondary amine.
- Palladium-catalyzed amination: Using Pd catalysts with appropriate ligands (e.g., XantPhos) and bases (e.g., t-BuONa) in toluene or other solvents under nitrogen atmosphere at elevated temperatures (90–110 °C) to couple aryl halides with amines.
- N-trifluoromethylation: A novel approach involves direct N-trifluoromethylation of secondary amines using reagents like carbon disulfide (CS2) and silver fluoride (AgF) under mild conditions (80 °C for 6 h), which can be adapted for alkylaryl amines.
Purification
- The crude product is typically purified by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC),
- Extraction steps with solvents such as ethyl acetate, dichloromethane, and brine washing are used to remove impurities,
- Drying agents like anhydrous sodium sulfate are employed before concentration under reduced pressure.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
- The trifluoromethyl substituent enhances lipophilicity and metabolic stability, but requires careful control of reaction conditions to avoid side reactions.
- Reductive amination with borane complexes provides high selectivity and yield for the secondary amine formation.
- Pd-catalyzed amination reactions benefit from the use of bulky phosphine ligands (e.g., XantPhos) and strong bases to facilitate coupling at elevated temperatures.
- Recent advances in N-trifluoromethylation provide a direct method to introduce trifluoromethyl groups onto nitrogen atoms, potentially simplifying synthesis routes.
- Purification by prep-HPLC is often necessary to achieve the high purity required for biological studies.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive amination | Pyrrolidin-2-amine, aldehyde, BH3-Me2S | High selectivity, good yield | Requires careful handling of BH3 |
| Pd-catalyzed amination | Pd2(dba)3, XantPhos, t-BuONa, aryl halide | Effective for aryl amine coupling | Requires inert atmosphere, long reaction time |
| N-Trifluoromethylation | CS2, AgF, DABCO, ethyl acetate | Direct trifluoromethylation | Moderate yields, emerging method |
| Chromatographic purification | Silica gel chromatography, prep-HPLC | High purity product | Time-consuming, solvent use |
This detailed synthesis overview of This compound integrates diverse, reliable research findings and experimental data, providing a comprehensive guide for researchers aiming to prepare this compound with high efficiency and purity.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation with alkyl halides or epoxides under basic conditions. For example:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzyl chloride, K₂CO₃, DMF, 80°C | N-Benzyl derivative | 72% | |
| Ethylene oxide, H₂O, RT | Hydroxyethyl-substituted derivative | 65% |
The trifluoromethyl group enhances electrophilicity at the aromatic ring, facilitating regioselective alkylation at the para position.
Acylation Reactions
Acylation with acyl chlorides or anhydrides produces stable amides:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | 85% | |
| Benzoyl chloride, Pyridine, RT | N-Benzoyl derivative | 78% |
The reaction proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon.
Nucleophilic Substitution
The pyrrolidine nitrogen participates in nucleophilic substitution with aryl halides under transition-metal catalysis:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 4-Bromotoluene, Pd(OAc)₂, XantPhos, K₃PO₄, 110°C | N-(4-Methylphenyl) derivative | 60% | |
| 2-Iodopyridine, CuI, L-proline, DMSO, 90°C | Pyridyl-substituted derivative | 55% |
These reactions are critical for introducing aromatic diversity in pharmaceutical intermediates .
Schiff Base Formation
Reaction with aldehydes or ketones generates imine derivatives:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 4-Nitrobenzaldehyde, MeOH, RT | N-(4-Nitrobenzylidene) derivative | 70% | |
| Cyclohexanone, TiCl₄, CH₂Cl₂, 0°C | Cyclohexylimine derivative | 63% |
The electron-deficient trifluoromethyl group stabilizes the resulting imines through inductive effects .
Cross-Coupling Reactions
The aromatic trifluoromethylphenyl group engages in Suzuki-Miyaura cross-coupling:
This reactivity is leveraged to modify the compound’s aromatic pharmacophore in drug discovery .
Reductive Amination
The amine reacts with ketones or aldehydes in reductive amination:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetophenone, NaBH₃CN, AcOH, RT | N-Phenethyl derivative | 75% | |
| Formaldehyde, NaBH₄, MeOH, 0°C | N-Methyl derivative | 82% |
This method is pivotal for introducing alkyl chains while retaining the pyrrolidine scaffold .
Acid-Base Reactions
The compound forms salts with mineral or organic acids, enhancing solubility:
| Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|
| HCl (g), Et₂O | Hydrochloride salt | Pharmaceutical formulation | |
| Citric acid, H₂O | Citrate salt | Improved bioavailability |
Key Mechanistic Insights
-
Electronic Effects : The trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the meta and para positions .
-
Steric Effects : The ethyl-pyrrolidine backbone imposes steric constraints, favoring reactions at the less hindered amine site .
-
Catalytic Influence : Palladium and copper catalysts enhance cross-coupling efficiency by stabilizing transition states .
Scientific Research Applications
Pharmaceutical Development
This compound plays a critical role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a potential candidate for developing drugs aimed at treating conditions such as anxiety, depression, and psychosis. Research indicates that derivatives of this compound can act as neurokinin receptor antagonists, which are being explored for their therapeutic effects in managing pain and other neurological conditions .
Case Study: Neurokinin Receptor Antagonists
Research has demonstrated that compounds similar to N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine can modulate neurokinin receptors effectively. For instance, studies have shown that these antagonists can reduce symptoms associated with chronic inflammatory diseases and neurological disorders .
Neuroscience Research
This compound is utilized to study its interactions with specific brain receptors. This research is crucial for understanding the underlying mechanisms of mental health conditions. The compound's unique structure allows researchers to explore its pharmacological effects on various neurotransmitter systems, providing insights into potential treatment pathways for neurological disorders .
Research Findings
A study highlighted the synthesis of novel pyrrolidine derivatives that exhibited antimalarial efficacy, showcasing the versatility of pyrrolidine-based compounds in drug development. These findings suggest that modifications to the trifluoromethyl group can enhance potency against drug-resistant strains of pathogens .
Material Science
In material science, this compound is being investigated for its potential use in developing advanced materials. Researchers are exploring its application in creating polymers with improved thermal and chemical stability. These materials could have significant implications in various industrial applications where durability and resistance to environmental factors are critical .
Agricultural Chemistry
The compound also finds applications in agricultural chemistry, particularly in the formulation of agrochemicals. It contributes to the development of more effective pest control agents that minimize harm to beneficial insects. This application aligns with current trends towards sustainable agricultural practices and integrated pest management strategies .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; neurokinin receptor antagonists |
| Neuroscience Research | Investigating interactions with brain receptors; understanding mental health mechanisms |
| Material Science | Development of advanced polymers with enhanced thermal and chemical stability |
| Agricultural Chemistry | Formulation of effective agrochemicals; sustainable pest control solutions |
Mechanism of Action
The mechanism of action of N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share key structural motifs with the target molecule, including trifluoromethylphenyl groups, amine functionalities, or heterocyclic cores:
Table 1: Structural and Pharmacological Comparison
*Calculated based on formula C₁₃H₁₅F₃N₂.
Key Comparative Insights
Ring System and Conformational Flexibility
- Target vs. UDD : The target’s pyrrolidine ring (5-membered) contrasts with UDD’s piperidine (6-membered), reducing ring strain and altering spatial orientation. Piperidine derivatives often exhibit enhanced binding to cytochrome P450 enzymes due to increased flexibility, suggesting the target may require optimization for similar efficacy.
- Compound: The pyrimidine-thiazole core offers planar rigidity, favoring interactions with flat enzyme active sites (e.g., kinases), unlike the target’s non-planar pyrrolidine.
Substituent Effects
- Trifluoromethyl Group: All compounds feature a trifluoromethyl (-CF₃) group, which enhances lipid solubility and resistance to oxidative metabolism. The target’s single -CF₃ on phenyl may reduce potency but improve selectivity.
- Ethyl Linker in Target : The ethyl spacer between the pyrrolidine and phenyl group may reduce steric hindrance compared to UDD’s direct piperidine-pyridine linkage, improving membrane permeability.
Pharmacological Implications
- Antiparasitic Activity : UDD’s efficacy against T. cruzi is linked to CYP51 inhibition, a sterol biosynthesis enzyme. The target’s pyrrolidine core may disrupt heme coordination in CYP51 due to smaller ring size, necessitating structural tweaks for comparable activity .
- Kinase and Enzyme Modulation : and compounds, with planar heterocycles, are more likely to inhibit kinases or proteases. The target’s saturated pyrrolidine is less suited for such interactions but may target G-protein-coupled receptors (GPCRs) or ion channels.
Biological Activity
N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine, a compound featuring a trifluoromethyl group, has attracted attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance pharmacological properties, such as increased potency and selectivity towards biological targets. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a pyrrolidine ring, an ethyl chain, and a para-trifluoromethyl phenyl group, which significantly influences its biological activity.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with various biological targets. The following sections summarize key findings regarding the biological activity of this compound.
- Receptor Modulation : Studies have shown that this compound acts as a modulator of neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation .
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been associated with increased potency in inhibiting enzymes such as COX-2, which is crucial for inflammatory responses. In vitro studies report IC50 values indicating effective inhibition comparable to standard anti-inflammatory drugs like celecoxib .
Therapeutic Applications
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in preclinical models. Its ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases .
- Neuropharmacological Potential : Given its interaction with neurokinin receptors, there is potential for this compound in treating conditions such as chronic pain and anxiety disorders .
Research Findings and Case Studies
Several studies have investigated the biological properties of this compound:
Q & A
Q. Example Protocol :
| Step | Reagent/Condition | Purpose | Yield (%) |
|---|---|---|---|
| 1 | 4-(Trifluoromethyl)phenethyl bromide, K₂CO₃, DMF | Alkylation | 65–75 |
| 2 | Pyrrolidin-2-amine, NaBH₃CN, MeOH | Reductive amination | 50–60 |
Validation : Monitor via TLC/HPLC and purify using column chromatography (silica gel, ethyl acetate/hexane) .
What advanced techniques are recommended for structural characterization of this compound?
Basic Research Question
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. For example, refine hydrogen atom positions using difference Fourier maps and apply anisotropic displacement parameters for non-H atoms .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The trifluoromethyl group appears as a singlet (~δ 120 ppm in ¹³C NMR).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
Q. Example :
| Interaction Type | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H···N | 2.89 | 165 | C(4) |
| C–H···F | 3.12 | 145 | - |
Implications : Strong N–H···N bonds may enhance thermal stability, while C–H···F interactions contribute to hydrophobic packing .
How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays).
- Purity validation : Use HPLC (≥95% purity) and DSC (melting point consistency) to rule out batch variability .
- Computational docking : Validate binding poses using AutoDock or Schrödinger Suite to confirm target engagement .
Case Study : If IC₅₀ values vary across studies, cross-test with a reference inhibitor (e.g., staurosporine) to calibrate assay conditions .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
Focus on modifying the pyrrolidine ring and trifluoromethylphenyl group:
Q. SAR Table :
| Derivative | Modification | Bioactivity (IC₅₀, nM) |
|---|---|---|
| Parent | None | 120 ± 15 |
| Derivative 1 | –CF₃ → –Cl | 450 ± 30 |
| Derivative 2 | Pyrrolidine → Piperidine | >1000 |
What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- Lipophilicity (LogP) : Calculate using Molinspiration or SwissADME. The trifluoromethyl group increases LogP (~3.5), suggesting blood-brain barrier penetration.
- Metabolic stability : Simulate cytochrome P450 interactions with StarDrop or MetaSite .
- Toxicity : Use ProTox-II to predict hepatotoxicity or mutagenicity .
Q. Example Output :
| Property | Prediction |
|---|---|
| LogP | 3.4 |
| CYP3A4 inhibition | High risk |
| Half-life (human) | 4.2 h |
Notes
- Methodology : Emphasized experimental design, validation, and advanced analytical techniques to address research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
